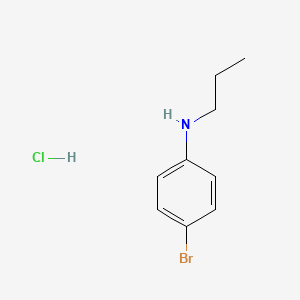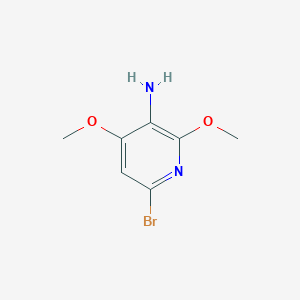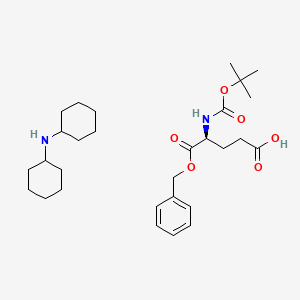
4-bromo-N-propylaniline hydrochloride
Übersicht
Beschreibung
4-bromo-N-propylaniline hydrochloride is a chemical compound with the CAS Number: 2031261-27-3 . It has a molecular weight of 250.57 and its IUPAC name is 4-bromo-N-propylaniline hydrochloride . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-bromo-N-propylaniline hydrochloride is 1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-bromo-N-propylaniline hydrochloride is a solid . It has a molecular weight of 250.57 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
One study investigated the electrochemical oxidation of bromoanilines, including 4-bromoaniline, in acetonitrile solution, highlighting the importance of understanding the electrochemical properties of bromo-substituted anilines which could be relevant for applications in electrochemical sensors or organic synthesis processes (Kádár, Nagy, Karancsi, & Farsang, 2001).
Spectroscopic and Structural Analysis
Another research focused on the hydrochlorination of 4-benzylaniline in chlorobenzene, producing 4-benzylaniline hydrochloride. This study involved spectroscopic and computational analyses, providing insights into the structural and spectroscopic characteristics of halogenated aniline hydrochlorides which can be extrapolated to understand the properties of "4-bromo-N-propylaniline hydrochloride" (Gibson, Winfield, Muir, Carr, Eaglesham, Gavezzotti, Parker, & Lennon, 2009).
Polymer Studies
Research on poly(2-propylaniline), synthesized through electropolymerization, showed that the polymer is soluble in the reduced state in weakly polar organic solvents and exhibits electroactivity sensitive to the medium's acidity and hydrophobicity. This study indicates the potential of propyl-substituted anilines in polymer science, particularly in the development of electroactive polymers (Bidan, Geniés, & Penneau, 1989).
Synthetic Applications
A synthetic study described the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, demonstrating the utility of halogenated aniline hydrochlorides in facilitating organic transformations, which could extend to the synthesis and functionalization of "4-bromo-N-propylaniline hydrochloride" in medicinal chemistry or material science (Liu, Ma, Liu, & Wang, 2014).
Eigenschaften
IUPAC Name |
4-bromo-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHNESRRVGJFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-propylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)




![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)


